molecular formula C22H24IO3P B3319013 [Tris(4-methoxyphenyl)methyl]phosphanium iodide CAS No. 1050-47-1

[Tris(4-methoxyphenyl)methyl]phosphanium iodide

Cat. No. B3319013
CAS RN: 1050-47-1
M. Wt: 494.3 g/mol
InChI Key: YLEFESVFCHCPMY-UHFFFAOYSA-N
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Description

“[Tris(4-methoxyphenyl)methyl]phosphanium iodide” is an organophosphorus compound with the formula (CH3OC6H4)3P . This compound is known for its symmetrical derivative with methoxy groups in the 4-position .


Synthesis Analysis

The compound is synthesized using various methods. One of the most common methods involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula (CH3OC6H4)3P . The compound has a symmetrical derivative with methoxy groups in the 4-position .


Chemical Reactions Analysis

“this compound” is used as a ligand in organometallic chemistry and homogeneous catalysis . It is employed in Suzuki reaction and is also used in the kinetic study of the effect of catalysts on the curing of biphenyl epoxy resin .


Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 131 °C (268 °F; 404 K) . Its molecular weight is 352.3634 .

Mechanism of Action

The compound acts as a ligand in organometallic chemistry and homogeneous catalysis . It is used in various chemical reactions, including the Suzuki reaction .

Safety and Hazards

The compound may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

tris(4-methoxyphenyl)methylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23O3P.HI/c1-23-19-10-4-16(5-11-19)22(26,17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,26H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEFESVFCHCPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)[PH3+].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50780002
Record name [Tris(4-methoxyphenyl)methyl]phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050-47-1
Record name [Tris(4-methoxyphenyl)methyl]phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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